5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE
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Overview
Description
5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chloroacetyl group and an isophthalamide core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE typically involves the acylation of isophthalamide with chloroacetyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalamic acid and chloroacetic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: Isophthalamic acid and chloroacetic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is not well-documented. its structure suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. The chloroacetyl group may also participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Known for its analgesic and antipyretic properties.
N-Phenylacetamide: Similar structure but lacks the chloroacetyl group, leading to different chemical properties and applications.
Uniqueness
5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both the chloroacetyl and isophthalamide groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-4-8(15)14-7-2-5(9(12)16)1-6(3-7)10(13)17/h1-3H,4H2,(H2,12,16)(H2,13,17)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJAFCCWXXZBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)NC(=O)CCl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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